1-Hydroxy-6-methylanthracene-9,10-dione
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Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-6-methylanthracene-9,10-dione typically involves the reaction of phthalic anhydride with hydroxyl-substituted benzene in the presence of molten aluminum chloride and sodium chloride . This reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Hydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are often other anthraquinone derivatives with modified functional groups .
Scientific Research Applications
1-Hydroxy-6-methylanthracene-9,10-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can undergo hepatic phase I oxidation reactions, resulting in hydroxylation at specific positions on the anthraquinone core . These reactions produce metabolites that can exert biological effects, such as inhibiting specific enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
1-Hydroxy-6-methylanthracene-9,10-dione can be compared with other similar compounds, such as:
5-Hydroxy-2-methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
Rubianthraquinone: A hydroxyanthraquinone isolated from the roots of Rubia yunnanensis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-5-6-9-11(7-8)14(17)10-3-2-4-12(16)13(10)15(9)18/h2-7,16H,1H3 |
InChI Key |
JJEJSMGPHGEAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
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